ethyl (4Z)-4-(4-methoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
ETHYL 3-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1-PHENYL-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a methoxyphenyl group, and an ethyl ester
Preparation Methods
The synthesis of ETHYL 3-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1-PHENYL-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent reactions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine .
Chemical Reactions Analysis
ETHYL 3-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1-PHENYL-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
ETHYL 3-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1-PHENYL-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in biological research to study its effects on different biological pathways and its potential as a drug candidate.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 3-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1-PHENYL-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
ETHYL 3-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1-PHENYL-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds have a similar heterocyclic structure and are used in various medicinal and industrial applications.
Thiazole Derivatives: Thiazoles also have a five-membered ring structure and are known for their diverse biological activities.
Benzimidazole Derivatives: These compounds are structurally similar and have applications in medicinal chemistry and materials science.
The uniqueness of ETHYL 3-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2-OXO-1-PHENYL-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE lies in its specific functional groups and the potential for diverse chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C22H21NO4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl (4Z)-4-[(4-methoxyphenyl)methylidene]-2-methyl-5-oxo-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C22H21NO4/c1-4-27-22(25)20-15(2)23(17-8-6-5-7-9-17)21(24)19(20)14-16-10-12-18(26-3)13-11-16/h5-14H,4H2,1-3H3/b19-14- |
InChI Key |
CIDQNWQQIVOEPX-RGEXLXHISA-N |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
Origin of Product |
United States |
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